molecular formula C23H26N4O3S B2966422 5-[(3,5-dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 1052557-70-6

5-[(3,5-dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2966422
CAS No.: 1052557-70-6
M. Wt: 438.55
InChI Key: XWRVZWIVFZCVJE-UHFFFAOYSA-N
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Description

5-[(3,5-dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex heterocyclic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include hydrazine derivatives, ortho esters, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, yield, and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(3,5-dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3,5-dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,5-dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity may contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-14-10-15(2)13-26(12-14)19(16-6-4-7-17(11-16)29-3)20-22(28)27-23(31-20)24-21(25-27)18-8-5-9-30-18/h4-9,11,14-15,19,28H,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRVZWIVFZCVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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